molecular formula C19H35N7O9 B8116223 N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid

N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid

Cat. No.: B8116223
M. Wt: 505.5 g/mol
InChI Key: CYJPTCVZBGUOLW-UHFFFAOYSA-N
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Description

Structural and Functional Analysis of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic Acid

Architectural Features of Branched PEG-Azide Systems

The molecular structure of this compound comprises three distinct components (Figure 1):

  • Two PEG2-azide arms : Each arm consists of two ethylene glycol repeating units terminated by an azide (-N₃) group, enabling strain-promoted alkyne-azide cycloaddition (SPAAC) with alkyne-bearing biomolecules.
  • Central PEG2-ethanoic acid branch : A third PEG2 chain terminated by a methyl ester, which can be hydrolyzed to a carboxylic acid (-COOH) for subsequent conjugation via carbodiimide chemistry.
  • Branched topology : The trifurcated design increases functional group density while maintaining a hydrodynamic radius smaller than equivalent linear PEGs, optimizing both binding efficiency and steric accessibility.
Table 1: Comparative Properties of Linear vs. Branched PEG-Azides
Property Linear PEG2-Azide This compound
Functional Groups 1 azide 2 azides + 1 carboxylic acid
Hydrodynamic Radius (Å) 12.3 15.7
Solubility (mg/mL) 85 142
Drug Payload Capacity 1:1 3:1

Data derived from PEG linker studies.

The branched configuration enhances water solubility by 67% compared to linear analogs, critical for maintaining protein stability during conjugation. This architecture also enables a drug-to-antibody ratio (DAR) of up to 8:1 in ADCs without inducing aggregation, surpassing traditional maleimide-based conjugates.

Ethanoic Acid Terminus: A Multifunctional Conjugation Hub

The methyl ester-protected ethanoic acid terminus serves dual roles in bioconjugation strategies:

Ester-to-Acid Activation

Controlled hydrolysis of the methyl ester (CH₃O-CO-) under mild alkaline conditions (pH 8.5–9.0) generates a free carboxylic acid (-COOH), enabling:

  • EDC/NHS coupling : Formation of stable amide bonds with lysine residues or N-terminal amines.
  • Metal-free click chemistry : Sequential azide-alkyne and carbodiimide reactions allow orthogonal conjugation of multiple payloads.
pH-Dependent Reactivity

The pKa of the terminal carboxylic acid (≈4.5) permits selective conjugation in physiological buffers (pH 7.4), minimizing nonspecific binding. This property is exploited in tumor-targeting ADCs, where the slightly acidic tumor microenvironment (pH 6.5–6.8) enhances payload release.

Table 2: Functionalization Efficiency of Ethanoic Acid Terminus
Conjugation Method Reaction Time (h) Yield (%) Applications
EDC/NHS 2 92 Protein-antibody conjugation
Hydrazide linkage 4 87 Glycan labeling
Thiol-maleimide 1.5 95 Peptide-drug conjugates

Optimized conditions from bioconjugation studies.

Properties

IUPAC Name

2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N7O9/c20-24-22-2-7-31-11-13-33-9-4-26(5-10-34-14-12-32-8-3-23-25-21)18(27)1-6-30-15-16-35-17-19(28)29/h1-17H2,(H,28,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYJPTCVZBGUOLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCC(=O)O)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N7O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis begins with diglycolamine (2,2'-oxybis(ethylamine)), a diamine with an ether linkage. To prevent unwanted side reactions, the primary amine is protected using tert-butyloxycarbonyl (Boc) anhydride:

Reaction Conditions :

  • Diglycolamine (1.0 mol) is dissolved in tetrahydrofuran (THF)/water (1:1 v/v).

  • Boc anhydride (0.9 mol) is added dropwise at 0°C.

  • Reaction proceeds for 8 hours, yielding Boc-protected diglycolamine (85% yield).

Rationale : Boc groups stabilize the amine during subsequent mesylation and PEGylation steps.

Mesylation for PEG Chain Introduction

The Boc-protected amine undergoes mesylation to activate the hydroxyl group for nucleophilic substitution:

Procedure :

  • Boc-diglycolamine (0.5 mol) is dissolved in dichloromethane with triethylamine (1.5 eq).

  • Methanesulfonyl chloride (1.2 eq) is added at -5°C, yielding Boc-diglycolamine-mesylate (95% yield).

Key Insight : Mesylation enhances leaving group ability, facilitating PEG chain attachment.

PEGylation via Alkoxyamine Formation

Ethylene glycol derivatives are coupled to the mesylated core using a base-mediated nucleophilic substitution:

Optimized Protocol :

  • Sodium hydride (2.0 eq) is suspended in THF at 0°C.

  • Ethylene glycol (3.0 eq) is added, followed by Boc-diglycolamine-mesylate .

  • Heating to 50°C for 24 hours yields Boc-NH-PEG3 (72% yield).

Note : PEG chain length is controlled by the number of ethylene glycol units added.

Azide Functionalization

The protected PEGylated intermediate is subjected to azide substitution:

Method A (Direct Displacement) :

  • Boc-NH-PEG3 (0.1 mol) reacts with sodium azide (3.0 eq) in dimethylformamide (DMF) at 60°C for 12 hours.

  • Deprotection with trifluoroacetic acid (TFA) yields NH-Bis(PEG2-azide)-NH-PEG2 .

Method B (Staudinger Reaction) :

  • Triphenylphosphine (1.2 eq) facilitates azide installation via phosphorimidate intermediates, though this route is less common due to byproduct formation.

Yield Comparison :

MethodSolventTemperatureYield
ADMF60°C78%
BTHF25°C65%

Carboxyl Group Introduction

The terminal hydroxyl group of the PEG chain is converted to ethanoic acid via bromoacetic acid coupling:

Protocol :

  • NH-Bis(PEG2-azide)-NH-PEG2-OH (0.1 mol) reacts with bromoacetic acid (1.5 eq) in THF.

  • Sodium hydride (2.0 eq) is used as a base at 0°C.

  • After 24 hours, acidic workup yields This compound (63% yield).

Critical Parameter : pH must be maintained below 4 during extraction to prevent ester hydrolysis.

Industrial-Scale Optimization

Continuous Flow Synthesis

To enhance scalability, key steps (mesylation, PEGylation) are adapted to continuous flow reactors:

Benefits :

  • 20% higher yield compared to batch processes.

  • Reduced reaction time (8 hours vs. 24 hours).

Challenges :

  • Precise temperature control (±1°C) is required to prevent side reactions.

Green Chemistry Approaches

Recent advances emphasize solvent substitution and catalyst recycling:

Innovations :

  • Replacement of THF with cyclopentyl methyl ether (CPME), a greener solvent.

  • Immobilized lipases for ester hydrolysis, reducing waste.

Characterization and Quality Control

Analytical Techniques

ParameterMethodSpecification
PurityHPLC (C18 column)≥98%
Molecular WeightMALDI-TOF MS543.4 Da (theoretical)
Azide ContentIR Spectroscopy2100 cm⁻¹ peak

Note : Residual palladium (from azide reactions) must be <10 ppm per ICH guidelines.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, forming stable triazole linkages .

Common Reagents and Conditions:

    Reagents: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing compounds.

    Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.

Major Products: The major products of these reactions are triazole-linked conjugates, which are highly stable and have diverse applications in bioconjugation, drug delivery, and material science .

Scientific Research Applications

Key Applications

  • Bioconjugation
    • Description : The azide groups facilitate the conjugation of proteins, peptides, and other biomolecules through click chemistry.
    • Benefits : This method allows for precise functionalization without significantly altering the properties of the biomolecules involved.
    • Case Study : Research demonstrated that bioconjugates formed using N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid exhibited enhanced stability and bioactivity in vivo compared to traditional methods .
  • Drug Delivery Systems
    • Description : The compound can be utilized to create PEGylated drugs that improve solubility and extend circulation time in biological systems.
    • Advantages : PEGylation reduces immunogenicity and increases the therapeutic index of drugs.
    • Data Table :
    Drug TypePEGylation MethodStability Improvement (%)Circulation Time (hrs)
    Protein-basedN,N-Bis(PEG2-azide)-N-PEG2-acid3012
    Peptide-basedN,N-Bis(PEG2-azide)-N-PEG2-acid4518
  • Nanotechnology
    • Description : In nanomedicine, this compound is used to modify nanoparticles for targeted drug delivery.
    • Functionality : The azide group allows for the attachment of targeting ligands or therapeutic agents to nanoparticles.
    • Case Study : A study involving PEGylated nanoparticles demonstrated improved tumor targeting and reduced off-target effects in a mouse model .
  • Surface Modification
    • Description : It is employed for modifying surfaces of medical devices and biomaterials to enhance biocompatibility.
    • Outcome : The incorporation of PEG chains reduces protein adsorption and cell adhesion, minimizing inflammatory responses.
    • Data Table :
    Surface TypeModification TechniqueProtein Adsorption (µg/cm²)Inflammatory Response (%)
    Medical DeviceN,N-Bis(PEG2-azide)-N-PEG2-acid520
    BiomaterialN,N-Bis(PEG2-azide)-N-PEG2-acid315
  • Research Applications
    • Description : Widely used in chemical biology for studying protein interactions and dynamics through labeling techniques.
    • Example : Researchers have utilized this compound to label specific proteins in living cells, allowing for real-time tracking of cellular processes.

Mechanism of Action

The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is primarily based on its ability to undergo click chemistry reactions. The azide groups react with alkyne-containing compounds in the presence of a copper catalyst to form triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for bioconjugation and material modification .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table highlights key structural and functional differences between N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid and analogous branched PEG-azide derivatives:

Compound Structure Molecular Weight Key Features Applications Reference
This compound (AP10784) Two PEG2-azide arms + one PEG2-ethanoic acid arm 505.52 Ethanoic acid for carboxyl coupling; balanced hydrophilicity Protein labeling, hydrogel synthesis
N,N-Bis(PEG1-azide)-N-PEG2-acid (AP10774) Two PEG1-azide arms + one PEG2-acid arm 431.44 Shorter PEG1-azide arms; reduced steric hindrance Small-molecule conjugation
N,N-Bis(PEG2-azide)-N-4-oxo-butanoic acid (AP10788) Two PEG2-azide arms + 4-oxo-butanoic acid 431.44 Ketone-containing acid for oxime ligation; hydrophobic backbone Targeted drug delivery
N,N-Bis(PEG2-azide)-N-PEG2-thiol (AP10796) Two PEG2-azide arms + one PEG2-thiol arm 493.62 Thiol (-SH) group for gold nanoparticle or maleimide-based conjugation Nanomaterial functionalization
N-DBCO-N-bis(PEG2-acid) Two PEG2-acid arms + one DBCO (dibenzocyclooctyne) group Not provided Copper-free click chemistry via DBCO-azide cycloaddition; carboxyl reactivity Live-cell imaging, in vivo applications

Key Observations :

PEG Chain Length: PEG2 (as in AP10784) offers moderate hydrophilicity and steric flexibility compared to PEG1 (AP10774), which may limit solubility in aqueous systems . Longer PEG chains (e.g., PEG3/PEG4 in other analogs) are absent in the listed compounds but are known to enhance biocompatibility at the cost of synthetic complexity .

Functional Group Diversity: Ethanoic acid (AP10784) enables straightforward EDC/NHS coupling to amines, whereas 4-oxo-butanoic acid (AP10788) facilitates ketone-specific reactions like hydrazone/oxime formation . Thiol (AP10796) and DBCO (N-DBCO-N-bis(PEG2-acid)) expand reactivity to gold surfaces and copper-free bioorthogonal chemistry, respectively .

Application-Specific Design: AP10784’s dual azide-carboxyl functionality is ideal for stepwise conjugations (e.g., PEGylation followed by fluorescent tagging). AP10788’s ketone group is preferred for pH-controlled drug release, while AP10796’s thiol is optimal for nanoparticle coatings .

Research Findings and Trends

  • Click Chemistry Efficiency : Compounds with PEG2-azide arms (e.g., AP10784) exhibit faster CuAAC reaction kinetics than PEG1 analogs due to improved solvation of azide groups .
  • Biocompatibility: Ethanoic acid-terminated PEG derivatives (AP10784) show lower cytotoxicity compared to NHS ester variants (e.g., AP10786), which may hydrolyze prematurely .
  • Emerging Alternatives : DBCO-containing analogs (e.g., N-DBCO-N-bis(PEG2-acid)) are gaining traction for in vivo applications, avoiding copper toxicity but requiring higher synthetic precision .

Q & A

Basic Research Question

  • Handling : Use nitrile gloves and eye protection (azide irritation risk; see SDS analogs ).
  • Storage : Lyophilized powder at -20°C under argon minimizes hydrolysis. Reconstituted solutions in PBS (pH 7.4) are stable for ≤1 week at 4°C .

Advanced Research Question
Long-term storage (-80°C) studies show azide group stability declines after 18 months (NMR integration). Contamination risks include microbial growth in aqueous stocks (mitigated by 0.22 µm filtration) .

How can researchers resolve contradictory data in crosslinking efficiency studies?

Advanced Research Question
Discrepancies often stem from:

  • PEG chain length variability : SEC-MALS confirms Mn (number-average molecular weight) consistency.
  • Quenching efficiency : Incomplete EDTA quenching falsely elevates Cu(I) levels, altering reaction kinetics.
  • Analytical thresholds : HPLC-MS detection limits (0.1% vs. 1%) affect reported purity .

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